
AC-265347
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AC265347は、カルシウム感知受容体アゴニストであり、正の異種性調節因子です。これは、臨床的に承認されているカルシウム感知受容体正の異種性調節因子とは化学的に異なり、他の薬剤と比較して低カルシウム血症を引き起こす可能性が低く、副甲状腺ホルモンの放出を抑制する効果が示されています .
準備方法
AC265347の合成経路には、α-(2,4-ジメチルフェニル)-α-メチル-2-ベンゾチアゾールメタノールの調製が含まれます。反応条件は、通常、ジメチルスルホキシドやエタノールなどの溶媒を使用し、生成物は、高速液体クロマトグラフィーを使用して高純度(≥99%)に精製されます . 工業的製造方法は広く文書化されていませんが、この化合物は、さまざまなサプライヤーから研究目的で入手できます .
化学反応の分析
AC265347は、次のようないくつかのタイプの化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化される可能性がありますが、詳細な反応経路は十分に文書化されていません。
置換: この化合物は、特にベンゾチアゾール環を含む置換反応を起こす可能性があります。
これらの反応で一般的に使用される試薬には、酸化剤、還元剤、およびさまざまな溶媒が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究の応用
AC265347は、さまざまな科学研究に幅広く応用されています。
化学: カルシウム感知受容体の調節とそのさまざまな生化学的経路への影響を研究するためのツールとして使用されます。
生物学: カルシウム恒常性の調節における役割とそのような高カルシウム血症のような状態における潜在的な治療効果について調査されています
医学: 神経芽細胞腫の潜在的な治療法として、低カルシウム血症を引き起こすことなく分化を誘導することにより腫瘍の増殖を阻害する能力のために研究されています.
科学的研究の応用
Oncology: Neuroblastoma Treatment
AC-265347 has shown promising results in inhibiting neuroblastoma tumor growth. Key findings from recent studies include:
- Tumor Growth Inhibition : this compound significantly reduces tumor growth in neuroblastoma xenograft models while maintaining normal plasma calcium levels, unlike other calcimimetics such as cinacalcet, which can induce hypocalcemia .
- Mechanisms of Action : The compound promotes differentiation of neuroblastoma cells and induces specific gene expression changes associated with tumor suppression. Notably, it upregulates cancer testis antigens (CTAs), which are potential targets for immunotherapy .
- Biased Signaling : this compound preferentially modulates signaling pathways involving pERK1/2 and IP1 accumulation, suggesting a unique mechanism that could enhance therapeutic efficacy while minimizing side effects .
Endocrinology: Hyperparathyroidism Management
In the context of hyperparathyroidism, this compound offers a potential alternative to existing treatments:
- Calcium-Sensing Receptor Modulation : As an agonist and positive allosteric modulator of CaSR, this compound effectively suppresses parathyroid hormone (PTH) release with a lower risk of causing hypocalcemia compared to cinacalcet .
- Clinical Implications : The ability to modulate CaSR signaling selectively may provide a safer therapeutic option for patients suffering from disorders related to calcium homeostasis, potentially improving quality of life and treatment adherence .
Comparative Data Table
The following table summarizes key characteristics and findings related to this compound compared to other calcimimetics:
Feature | This compound | Cinacalcet |
---|---|---|
Mechanism | Biased allosteric modulator | Positive allosteric modulator |
Effect on Calcium Levels | No significant reduction | Can induce hypocalcemia |
Target Pathway | pERK1/2 and IP1 accumulation | Primarily Ca2+ mobilization |
Tumor Growth Inhibition | Yes (neuroblastoma) | Limited efficacy |
Clinical Use | Potential for hyperparathyroidism management | Established but limited use |
Case Study 1: Neuroblastoma Xenograft Models
A study demonstrated that this compound effectively inhibited tumor growth in LA-N-1 xenograft models. The compound's administration resulted in increased differentiation markers without affecting plasma calcium levels, showcasing its potential as a therapeutic agent for neuroblastoma .
Case Study 2: Hyperparathyroidism
In animal models, this compound suppressed PTH release significantly while minimizing the risk of hypocalcemia. This suggests that it could be a safer alternative for managing hyperparathyroidism compared to traditional treatments .
作用機序
AC265347は、カルシウム感知受容体の正の異種性調節因子として作用することで効果を発揮します。この受容体は、細胞外カルシウム恒常性の維持に重要な役割を果たすGタンパク質共役受容体です。AC265347は、リン酸化された細胞外シグナル調節キナーゼ1および2とイノシトールリン酸1の蓄積に向けたシグナル伝達を偏らせることで、カルシトニンの放出を誘導することなく、副甲状腺ホルモンのレベルを低下させます .
類似の化合物との比較
AC265347は、その独特の化学構造と低カルシウム血症を引き起こす可能性が低いことから、他のカルシウム感知受容体調節剤とは異なります。類似の化合物には以下が含まれます。
シナカルセト: 別のカルシウム感知受容体正の異種性調節因子ですが、低カルシウム血症を引き起こすリスクが高くなります.
エボカルセト: 類似の用途を持つ、しかし薬理学的特性が異なる、新しいカルシウム感知受容体調節因子です.
NPS-2143塩酸塩: 骨とミネラルの恒常性に関連する研究で使用されるカルシウム感知受容体拮抗薬です.
AC265347は、副作用が少ないカルシウム感知受容体シグナル伝達を調節するという独自の能力により際立っており、さらなる研究開発のための有望な候補となっています .
類似化合物との比較
AC265347 is unique compared to other calcium-sensing receptor modulators due to its distinct chemical structure and lower propensity to cause hypocalcemia. Similar compounds include:
Cinacalcet: Another calcium-sensing receptor positive allosteric modulator, but with a higher risk of causing hypocalcemia.
Evocalcet: A newer calcium-sensing receptor modulator with similar applications but different pharmacological properties.
NPS-2143 hydrochloride: A calcium-sensing receptor antagonist used in studies related to bone and mineral homeostasis.
AC265347 stands out due to its unique ability to modulate calcium-sensing receptor signaling with fewer side effects, making it a promising candidate for further research and development .
生物活性
AC-265347 is a novel compound classified as a biased allosteric modulator of the calcium-sensing receptor (CaSR). Its potential therapeutic applications, particularly in oncology, have garnered significant attention due to its unique biological activity profile compared to traditional calcimimetics.
This compound operates primarily by modulating the signaling pathways associated with the CaSR, which plays a critical role in calcium homeostasis and has been implicated in various malignancies, including neuroblastoma. Unlike other CaSR modulators such as cinacalcet, this compound does not induce hypocalcemia, making it a promising candidate for clinical applications where calcium level management is crucial.
Key Mechanisms:
- Biased Signaling: this compound promotes differentiation in neuroblastoma cells without triggering the typical calcium signaling and endoplasmic reticulum (ER) stress responses associated with CaSR activation. This biased signaling is significant as it allows for targeted therapeutic effects while minimizing adverse effects related to calcium dysregulation .
- Tumor Growth Inhibition: In preclinical models, this compound has demonstrated efficacy in inhibiting tumor growth in neuroblastoma xenografts. This effect is attributed to its ability to enhance differentiation markers and suppress tumor proliferation without affecting plasma calcium levels .
Research Findings
Several studies have explored the biological activity of this compound, providing insights into its pharmacodynamics and potential clinical applications.
Table 1: Summary of Key Findings on this compound
Case Studies
-
Neuroblastoma Treatment:
In a study involving neuroblastoma cell lines and xenograft models, this compound significantly inhibited tumor growth while promoting neuronal differentiation. The exposure led to an upregulation of cancer testis antigens (CTAs), which may enhance immunotherapeutic strategies against neuroblastoma . -
Calcium Homeostasis:
A comparative analysis with cinacalcet revealed that this compound effectively suppressed parathyroid hormone (PTH) release in rats but did not induce significant hypocalcemia, making it a safer alternative for patients requiring CaSR modulation .
特性
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-1-(2,4-dimethylphenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NOS/c1-11-8-9-13(12(2)10-11)17(3,19)16-18-14-6-4-5-7-15(14)20-16/h4-10,19H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSZVEPQZANNAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C2=NC3=CC=CC=C3S2)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253901-26-6 |
Source
|
Record name | 1253901-26-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。